AS-136A

Descripción general

Descripción

Potent measles virus RdRp inhibitor; High Quality Biochemicals for Research Uses

Actividad Biológica

AS-136A is a novel non-nucleoside inhibitor specifically targeting the RNA-dependent RNA polymerase (RdRp) of the measles virus (MeV). It has been identified as a promising therapeutic candidate for managing severe measles infections and controlling outbreaks. This article explores the biological activity of this compound, detailing its mechanism of action, resistance profiles, and relevant case studies.

This compound functions by inhibiting the RdRp complex, which is essential for viral RNA synthesis. The compound effectively blocks viral RNA synthesis during MeV infection, as demonstrated through high-throughput screening and real-time reverse transcription-PCR analysis. Specifically, this compound interacts with the L protein subunit of the RdRp complex, preventing phosphodiester bond formation essential for RNA replication .

Key Findings:

- Inhibition of Viral RNA Synthesis : this compound obstructs the activity of the RdRp complex in transient replicon assays.

- Target Interaction : The compound binds to conserved domains within the L protein, which are crucial for polymerase activity.

- Resistance Mutations : Adaptation studies have identified specific mutations in the L protein that confer resistance to this compound, highlighting potential challenges in therapeutic application .

Resistance Profiles

Research has shown that mutations in the L protein can lead to reduced susceptibility to this compound. Notably, these mutations cluster near the catalytic center responsible for phosphodiester bond formation, indicating that they may compromise the compound's ability to inhibit polymerase activity effectively.

Resistance Mutation Data:

| Mutation | Effect on Binding Affinity | Kd Value (μM) |

|---|---|---|

| H589Y | Significant reduction | 59 |

| S768A | Moderate reduction | 33 |

| L1170F | Major reduction | 48 |

These findings suggest that while this compound is effective against wild-type MeV strains, its efficacy may be compromised by specific mutations that arise during viral replication .

Clinical Relevance

In vitro studies have demonstrated that this compound exhibits potent antiviral activity against various MeV strains. For instance, a study conducted on a panel of MeV isolates showed that this compound maintained its inhibitory effect across different strains, although some resistance was noted with specific mutations in the L protein.

Comparative Analysis with Other Inhibitors

This compound's mechanism and effectiveness have been compared with other small-molecule inhibitors targeting viral polymerases. For example, ERDRP-0519 has been identified as another promising candidate with a unique mechanism of action involving simultaneous engagement of multiple sites on the polymerase . However, this compound's specificity for MeV RdRp positions it as a potentially valuable therapeutic option.

Aplicaciones Científicas De Investigación

Key Findings

- Inhibition of Viral RNA Synthesis : AS-136A effectively suppresses RNA synthesis in infected cells, as shown in real-time reverse transcription-PCR analyses. This confirms its role in blocking the RdRp activity .

- Resistance Mutations : Adaptation studies have identified specific mutations in the viral polymerase that confer resistance to this compound, providing insights into the molecular basis of its action and potential pathways for developing more robust antiviral agents .

Virology Studies

This compound serves as a critical tool in studying the molecular mechanisms of MeV and other paramyxoviruses. By utilizing this compound, researchers can:

- Investigate viral replication dynamics.

- Explore resistance mechanisms and develop next-generation inhibitors.

- Assess the impact of viral mutations on drug efficacy.

Pharmacological Development

The compound's properties make it an attractive candidate for further pharmacological studies aimed at enhancing its bioavailability and solubility. Research indicates that modifications to this compound's structure could lead to improved versions with better pharmacokinetic profiles .

Therapeutic Applications

Given its ability to inhibit viral replication, this compound has potential therapeutic applications:

- Measles Treatment : As there are currently no effective therapies for severe measles cases, this compound could fill this gap by providing a targeted antiviral option.

- Broader Viral Inhibition : Preliminary studies suggest that this compound may also exhibit activity against other viruses within the paramyxovirus family, opening avenues for broader antiviral strategies .

Table 1: Summary of Key Studies Involving this compound

Propiedades

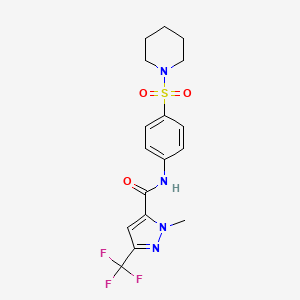

IUPAC Name |

2-methyl-N-(4-piperidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O3S/c1-23-14(11-15(22-23)17(18,19)20)16(25)21-12-5-7-13(8-6-12)28(26,27)24-9-3-2-4-10-24/h5-8,11H,2-4,9-10H2,1H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDLQNVQEAZKSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583090 | |

| Record name | 1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949898-66-2 | |

| Record name | 1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.